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Compound of Interest

Compound Name: 1-Benzylcyclopentan-1-ol

CAS No.: 2015-57-8

Cat. No.: B3340045

Get Quote

Executive Summary
1-Benzylcyclopentan-1-ol (C₁₂H₁₆O, MW 176.25) represents a classic tertiary alcohol system

incorporating both a cycloalkane ring and a benzylic moiety. For researchers in drug discovery

and metabolic profiling, identifying this compound requires distinguishing it from structural

isomers (e.g., 2-benzylcyclopentanol) and homologs (e.g., 1-benzylcyclohexanol).

This guide provides a definitive analysis of its Electron Ionization (EI) mass spectral signature.

Unlike simple aliphatic alcohols, the fragmentation of 1-benzylcyclopentan-1-ol is driven by

the competition between dehydration (driven by the tertiary center) and benzylic cleavage

(driven by the stability of the tropylium ion).
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Feature m/z Value Origin Diagnostic Utility

Molecular Ion (

)
176 Parent

Low/Absent. Typical of

tertiary alcohols;

highly unstable.

Dehydration Peak 158

High. Confirms

hydroxyl group on a

tertiary carbon.

Base Peak 91

Very High. Indicates

benzyl group; forms

stable Tropylium ion.

[1]

Oxonium Ion 85

Medium. Result of

-cleavage (loss of

benzyl).

Structural Analysis & Fragmentation Mechanics
The fragmentation pattern is dictated by the lability of the C-O bond and the stability of the

adjacent benzyl group. Under standard 70 eV EI conditions, three primary pathways compete.

Pathway A: Dehydration (Dominant High-Mass Signal)
Tertiary alcohols readily eliminate water. In 1-benzylcyclopentan-1-ol, the molecular ion (

176) undergoes 1,2-elimination to form 1-benzylcyclopentene (

158).

Mechanism: The radical cation on the oxygen abstracts a

-hydrogen from the cyclopentyl ring, expelling neutral water.

Significance: The peak at

158 is often the highest mass peak observed, easily mistaken for the molecular ion by novice
analysts.
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Pathway B: Formation of Tropylium Ion (Base Peak)
The bond between the quaternary carbon and the benzyl methylene group is weak due to the

stability of the resulting fragments.

Mechanism: Heterolytic or homolytic cleavage generates the benzyl cation (

), which instantly rearranges to the seven-membered tropylium ion (

).

Observation: This signal at

91 is typically the base peak (100% relative abundance) in benzylic compounds.

Pathway C: -Cleavage (Ring Preservation)
Alternative

-cleavage can result in the loss of the benzyl radical, leaving the positive charge on the
oxygenated ring.

Product: A protonated cyclopentanone-like species (

) at

85.

Comparison: In the cyclohexyl homolog, this peak shifts to

99.

Visualization: Fragmentation Pathways
The following diagram maps the causal relationships between the parent structure and its

diagnostic fragments.
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Molecular Ion (M+)
[C12H16O]+.

m/z 176

Dehydration Product
[C12H14]+.

m/z 158

- H2O (18 Da)

Tropylium Ion
[C7H7]+

m/z 91 (Base Peak)

Benzylic Cleavage
- C5H9O•

Cyclopentyl Oxonium
[C5H9O]+

m/z 85

Alpha Cleavage
- Benzyl Radical

Allylic Cleavage

Phenyl Cation
[C6H5]+
m/z 77

- C2H2
(Secondary Frag)

Click to download full resolution via product page

Figure 1: Mechanistic workflow of 1-benzylcyclopentan-1-ol fragmentation under Electron

Ionization (70 eV).

Comparative Analysis: Distinguishing Homologs
To validate the identity of 1-benzylcyclopentan-1-ol, it must be compared against its closest

relatives. The shift in the "Oxonium" and "Dehydration" peaks provides the fingerprint.
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Compound
Molecular
Weight

Dehydration
Peak (

)

Oxonium Peak
(

-cleavage)

Base Peak

1-

Benzylcyclopent

an-1-ol

176 158 85 91

1-

Benzylcyclohexa

n-1-ol

190 172 99 91

1-

Phenylcyclopent

an-1-ol

162 144 71 Varies (77/133)

Analysis:

Vs. Cyclohexyl Homolog: The shift of the dehydration peak from 158 to 172 is the primary

differentiator. The

85 vs.

99 difference confirms the ring size.

Vs. Phenyl Analog: 1-Phenylcyclopentanol lacks the methylene spacer. Consequently, it

cannot form the stable tropylium ion (

91). Instead, it shows strong phenyl peaks (

77) and a different dehydration product (

144).

Experimental Protocol (Self-Validating)
To reproduce these results and ensure spectral integrity, follow this standardized GC-MS

workflow.
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Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of HPLC-grade Dichloromethane (DCM) or

Methanol.

Why: DCM is preferred to avoid solvent tailing that might obscure early eluting fragments.

Concentration: Final concentration should be ~100 ppm.

Step 2: GC Parameters
Column: Non-polar capillary column (e.g., DB-5ms or equivalent), 30m x 0.25mm ID.

Inlet Temperature: 250°C (Split mode 10:1).

Caution: Excessively high inlet temperatures (>280°C) can induce thermal dehydration

before ionization, artificially inflating the

158 peak and erasing the

entirely.

Step 3: MS Parameters[3][4][5]
Ionization: Electron Impact (EI) at 70 eV.[2]

Scan Range: 40–350 amu.

Source Temperature: 230°C.

Step 4: Data Validation Workflow
Use the following logic gate to validate the spectrum:

Check

91: Is it the base peak? (If No

Suspect non-benzylic impurity).

Check
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158: Is it present? (If No

Suspect degradation or incorrect structure).

Check

176: Is it visible? (It should be <5% abundance. If >20%, suspect lower ionization energy or
different compound class).

Acquire Spectrum Base Peak = 91?

Peak at 158?Yes

Re-evaluate Structure
No

ID: 1-Benzylcyclopentan-1-olYes

No

Click to download full resolution via product page

Figure 2: Logic gate for spectral validation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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